molecular formula C23H29N3O3 B568871 AKB48 N-Pentanoic Acid CAS No. 1630022-94-4

AKB48 N-Pentanoic Acid

Cat. No.: B568871
CAS No.: 1630022-94-4
M. Wt: 395.5 g/mol
InChI Key: CMCIJYXHEYJYQU-UHFFFAOYSA-N
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Description

AKB48 N-pentanoic acid metabolite, also known as 3-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid, is a synthetic cannabinoid metabolite. It is a potential urinary metabolite of AKB48, characterized by carboxylation of the N-alkyl chain . This compound is primarily used in forensic and research applications to study the metabolism of synthetic cannabinoids .

Preparation Methods

The synthesis of AKB48 N-pentanoic acid metabolite involves the carboxylation of the N-alkyl chain of AKB48. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

AKB48 N-pentanoic acid metabolite undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of AKB48 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The compound binds to cannabinoid receptors CB1 and CB2, leading to the activation of various signaling pathways. This interaction results in the modulation of neurotransmitter release and other physiological effects .

Properties

IUPAC Name

5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCIJYXHEYJYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043149
Record name 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630022-94-4
Record name 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of AKB48 N-pentanoic acid in the context of the research?

A1: this compound is a metabolite of AKB48, a synthetic cannabinoid. The research focuses on developing a sensitive and robust method for detecting and quantifying various synthetic cannabinoid metabolites, including this compound, in urine samples []. This method is crucial for monitoring the prevalence of these substances in drug withdrawal programs and understanding their usage patterns.

Q2: How was this compound analyzed in the study?

A2: The research employed a technique called Ultra-High Pressure Liquid Chromatography–Quadrupole Time of Flight–Mass Spectrometry (UHPLC–QTOF–MS) to analyze urine samples for this compound []. This sophisticated method allows for the separation, identification, and quantification of the metabolite with high sensitivity and accuracy, even at low concentrations.

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